molecular formula C9H10N2O B1358083 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde CAS No. 204452-93-7

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde

Cat. No. B1358083
CAS RN: 204452-93-7
M. Wt: 162.19 g/mol
InChI Key: GJAACFNQDNFJNX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is a derivative of 1,8-naphthyridine . Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest. Various strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .

Scientific Research Applications

Anticancer Properties

The compound has been studied for its potential anticancer properties. Specifically, it has been used in the synthesis of 1,6-naphthyridines, which have shown promising anticancer activity against different cancer cell lines .

Anti-HIV Activity

1,6-Naphthyridines, which can be synthesized using 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde, have also been studied for their anti-HIV properties .

Antimicrobial Activity

The compound has potential antimicrobial applications. This is due to the antimicrobial activity exhibited by 1,6-naphthyridines .

Analgesic Properties

1,6-Naphthyridines have been found to possess analgesic properties, indicating potential applications of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde in pain management .

Anti-inflammatory Activity

The compound could be used in the development of anti-inflammatory drugs, as 1,6-naphthyridines have demonstrated anti-inflammatory activity .

Antioxidant Activity

1,6-Naphthyridines, which can be synthesized using 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde, have shown antioxidant activity .

alphaVbeta3 Integrin Antagonists

The compound has been used in the synthesis of alphaVbeta3 integrin antagonists . These antagonists have potential applications in the treatment of diseases such as cancer and osteoporosis.

Synthesis of Metal Complexes

1,5-Naphthyridines, which can also be synthesized using 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde, have been used in the formation of metal complexes . These complexes have various applications in fields like catalysis and material science.

properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h3-4,6H,1-2,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAACFNQDNFJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619204
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde

CAS RN

204452-93-7
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204452-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14-2 (10 g, 0.048 mol) was trifluoroacetic acid (50 mL) and the resulting solution stirred under argon for 12.5 h. The TFA was removed at reduced pressure and the residue partitioned between sat. NaHCO3 and CH2Cl2. The organic layer was dried, concentrated and passed through a 3 in. pad of silica gel (10% acetone/CH2Cl2) and concentrated to afford 14-3 as a yellow crystalline solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dimethoxy-1,2,3,4-tetrahydropyridino[2,3-b]pyridin-7-ylmethane was dissolved in trifluoroacetic acid (14 mL) and stirred under nitrogen for 16 hrs. The mixture was quenched with saturated sodium bicarbonate, extracted with methylene chloride, dried over sodium sulfate, filtered, in vacuo and purified by flash chromatography (5% MeOH/CH2Cl2 ). EI-MS m/z 163 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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